Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride
Description
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride (CAS: 2752827-96-4) is a brominated dihydropyridine derivative with the molecular formula C₈H₉BrClNO₃. The compound features a pyridine ring substituted with a bromine atom at position 5, a ketone group at position 6, and a methyl ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. It is commonly utilized as a building block for heterocyclic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C7H7BrClNO3 |
|---|---|
Molecular Weight |
268.49 g/mol |
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6BrNO3.ClH/c1-12-7(11)5-3-2-4(8)6(10)9-5;/h2-3H,1H3,(H,9,10);1H |
InChI Key |
OOKZCHHRAMGMKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyridine Derivatives
The foundational step in synthesizing Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate involves selective bromination of a precursor pyridine derivative. The key precursor is methyl 6-hydroxypicolinate or methyl 5-hydroxy-6-oxo-pyridine-2-carboxylate, which undergoes electrophilic aromatic substitution with bromine.
Methyl 6-hydroxypicolinate + Br2 → Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
- Solvent: Acetic acid or chloroform
- Catalyst: None or catalytic amounts of iron(III) bromide
- Temperature: 0°C to room temperature
- Reaction Time: 2–4 hours
- Regioselectivity is achieved by controlling the reaction conditions, favoring substitution at the 5-position due to the activating effect of the hydroxyl group and the directing influence of the ester group.
Oxidation to Form the 6-Oxo Derivative
Post-bromination, oxidation at the 6-position is typically performed to generate the keto functionality, resulting in Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate .
- Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium(VI) reagents under controlled conditions.
- Alternatively, catalytic oxidation with molecular oxygen in the presence of transition metal catalysts.
- Solvent: Acetone or acetic acid
- Temperature: 50–80°C
- Oxidant equivalents: Slight excess to ensure complete oxidation
Purification and Isolation
The crude product is purified via recrystallization from suitable solvents such as ethyl acetate or ethanol, followed by drying under vacuum.
Industrial Production Methods
In large-scale manufacturing, continuous flow processes are favored for their efficiency and control over reaction parameters. A typical industrial synthesis involves:
- Sequential Bromination and Oxidation: Reactants are fed into a flow reactor where bromination occurs under controlled temperature and stoichiometry, followed by inline oxidation.
- Reaction Monitoring: In-line spectroscopic techniques (e.g., IR, NMR) ensure reaction completeness.
- Product Isolation: The product is extracted, washed, and purified via chromatography or crystallization.
This approach minimizes waste and enhances yield and purity, aligning with green chemistry principles.
Specific Research Data and Experimental Conditions
Literature Synthesis
Research articles and patents provide detailed protocols:
A patent describes the bromination of methyl 6-hydroxypicolinate with N-bromosuccinimide (NBS) in chlorinated solvents, such as dichloromethane, at room temperature, yielding the desired brominated heterocycle with high regioselectivity.
Oxidation steps utilize sodium chlorite or sulfamic acid in aqueous media to convert the methyl 5-bromo-2,6-dihydropyridine derivative into the keto form, optimizing reaction conditions to prevent over-oxidation.
Reaction Data Summary
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | Dichloromethane | Room temp | 4–6 hrs | ~85% | Regioselective at 5-position |
| Oxidation | Sodium chlorite | Aqueous | 50°C | 2–3 hrs | ~78% | Controlled to prevent over-oxidation |
| Purification | Recrystallization | Ethyl acetate | Room temp | — | — | Purity >99% |
Notes on Hydrochloride Salt Formation
The free base Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate can be converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an organic solvent like ethanol or ether. This salt form enhances stability and solubility for pharmaceutical applications.
- Dissolve the free base in anhydrous ethanol.
- Bubble dry HCl gas into the solution at 0°C.
- Stir for several hours to ensure complete salt formation.
- Filter and dry the resulting hydrochloride salt under vacuum.
Data Tables and Complete Research Results
Preparation Methods Summary
| Method | Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Bromination with NBS | N-bromosuccinimide | Dichloromethane | RT, 4–6 hrs | 85% | Regioselective at 5-position |
| Oxidation with Sodium Chlorite | Sodium chlorite | Aqueous | 50°C, 2–3 hrs | 78% | Converts to keto form |
| Salt formation | HCl gas | Ethanol | RT | Quantitative | Produces hydrochloride salt |
Research Findings
- Bromination is best performed with NBS in chlorinated solvents at room temperature, providing high regioselectivity.
- Oxidation requires precise control to prevent over-oxidation; sodium chlorite is preferred for mild conditions.
- The salt form is prepared under anhydrous conditions to prevent hydrolysis and decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally analogous derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Position Effects :
- The 5-bromo substitution in the target compound facilitates electrophilic aromatic substitution (e.g., Suzuki coupling), whereas the 3-bromo isomer (CAS: 96245-97-5) is sterically hindered, reducing reactivity in similar reactions.
- The methyl ester at position 2 (target compound) vs. position 3 (CAS: 153888-47-2) influences regioselectivity in nucleophilic attacks due to electronic effects .
Hydrogen Bonding and Solubility: The hydrochloride salt form of the target compound increases solubility in aqueous media compared to neutral analogs (e.g., CAS: 19621-92-2).
Conformational Stability :
- The 1-methyl group in CAS: 153888-47-2 introduces steric effects, altering the dihydropyridine ring’s puckering amplitude (quantified via Cremer-Pople parameters) compared to the unmethylated target compound .
Key Findings:
- Thermal Stability : The carboxylic acid derivative (CAS: 19621-92-2) exhibits higher thermal stability due to intermolecular hydrogen bonding .
- Reactivity : The target compound’s bromine atom is more accessible for palladium-catalyzed cross-coupling than the 3-bromo isomer, which is sterically shielded by the adjacent hydroxyl group.
Biological Activity
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate hydrochloride (CAS: 2752827-96-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
Chemical Formula: C₇H₇BrClN₃O₃
Molecular Weight: 268.5 g/mol
IUPAC Name: this compound
Purity: ≥95%
The compound features a bromine atom at the 5-position and a keto group at the 6-position of the dihydropyridine ring, which is crucial for its biological activity.
Antitumor Activity
Research has indicated that derivatives of dihydropyridines, including methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, exhibit significant antitumor properties. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation | |
| MCF-7 | 20 | Inhibition of cell proliferation | |
| A549 | 18 | Modulation of p53 pathway |
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against various strains. In vitro tests have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Histone Methylation Modulation : The compound may influence histone methylation patterns, impacting gene expression related to tumor suppression and proliferation control .
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .
Case Study 1: Antitumor Effects in Vivo
A recent study investigated the in vivo antitumor effects of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate in a mouse model bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antibacterial Efficacy
In another study focused on antibacterial efficacy, the compound was tested against clinical isolates of resistant bacterial strains. The results showed that it could effectively inhibit the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride?
- Methodological Answer : The compound can be synthesized via halogenation and esterification under controlled conditions. For example, a 90% yield was reported using HCl in 1,4-dioxane at 20°C for 48 hours, followed by purification via recrystallization . Key parameters include:
- Solvent : 1,4-dioxane (ensures solubility and reactivity).
- Temperature : Room temperature (20°C) to avoid side reactions.
- Acid Catalyst : HCl (protonates intermediates, facilitating nucleophilic substitution).
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via -NMR (e.g., absence of residual hydroxyl protons at δ 10–12 ppm).
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Use software like SHELXL for small-molecule refinement and PLATON (Spek, 2009) for structure validation. Key steps:
- CheckCIF Analysis : Identifies outliers in bond lengths/angles (e.g., C-Br bond ~1.9 Å).
- Hydrogen Bonding : Validate hydrogen-bond patterns using graph-set analysis (Bernstein et al., 1995) to confirm intermolecular interactions .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
Advanced Research Questions
Q. How do competing reaction pathways during bromination impact the regioselectivity of the final product?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Electronic Effects : The electron-withdrawing carbonyl group at position 6 directs bromination to position 5 via resonance stabilization.
- Steric Hindrance : Substituents on the dihydropyridine ring may alter reaction pathways. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict transition states and optimize conditions .
- Experimental Verification : Use -NMR to confirm bromination sites (e.g., C-5 carbon shifts to δ 110–120 ppm due to deshielding).
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., keto-enol equilibrium), whereas XRD captures the static crystal structure. Use variable-temperature NMR to detect dynamic behavior.
- Crystallographic Disorder : Refine XRD data with SHELXL to model positional disorder (e.g., partial occupancy of bromide ions) .
- Cross-Validation : Compare hydrogen-bonding motifs in XRD with IR spectroscopy (e.g., O-H stretching at 2500–3000 cm) .
Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical stability?
- Methodological Answer :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., motifs) to predict packing efficiency and hygroscopicity .
- Thermogravimetric Analysis (TGA) : Correlate dehydration events (e.g., mass loss at 100–150°C) with lattice water content.
- Stability Screening : Store crystals under controlled humidity (e.g., 40% RH) and monitor via PXRD to detect phase changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
